Benzyl-(cis)-octahydropyrrolo-[3,2-b]pyrrole-1-carboxylate
Description
Benzyl-(cis)-octahydropyrrolo-[3,2-b]pyrrole-1-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolidine-pyrrole scaffold with a benzyl ester group. Its stereochemistry (cis configuration) and rigid bicyclic structure make it a valuable intermediate in medicinal chemistry and organic synthesis. Key identifiers include the CAS number 1295578-04-9, molecular formula C₁₄H₁₈N₂O₂, and molecular weight 246.31 g/mol . The compound is synthesized via stereoselective methods, often involving catalytic cyclization or ring-closing reactions, as seen in related pyrrolo-pyrrole derivatives .
Properties
IUPAC Name |
benzyl (3aS,6aS)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-7-12-13(16)6-8-15-12/h1-5,12-13,15H,6-10H2/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDFHLJYVIKWTL-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1N(CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]2[C@H]1N(CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl-(cis)-octahydropyrrolo-[3,2-b]pyrrole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of Biological Activity
This compound belongs to a class of compounds known as pyrrole derivatives. Pyrroles are recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Studies have shown that modifications to the pyrrole structure can significantly impact its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It has been identified as a potential inhibitor of several enzymes involved in critical biological processes, such as dihydroorotate dehydrogenase (DHODH), which is essential in pyrimidine biosynthesis .
- Antioxidant Activity : Some studies suggest that this compound exhibits antioxidant properties, contributing to its protective effects against oxidative stress in cells .
Anticancer Activity
Research has demonstrated that this compound exhibits promising anticancer activity. A study evaluating various pyrrole derivatives showed that certain modifications led to enhanced cytotoxicity against cancer cell lines. For instance, the compound was tested against HepG-2 (liver cancer) and EACC (endometrial cancer) cell lines using resazurin assays to assess cell viability .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HepG-2 | 15.0 | Apoptosis induction |
| This compound | EACC | 20.5 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicated significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.62 |
| Escherichia coli | 31.25 |
| Candida albicans | 62.50 |
The results suggest that the compound could be further developed as an antimicrobial agent .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H18N2O2
- Molecular Weight : 246.30 g/mol
- CAS Number : 1251009-14-9
- Purity : Typically >98% .
The compound features a bicyclic structure that is integral to its reactivity and biological activity. The presence of the benzyl group enhances its solubility and interaction with biological targets.
Medicinal Chemistry Applications
Benzyl-(cis)-octahydropyrrolo-[3,2-b]pyrrole-1-carboxylate is explored for its pharmacological properties. Research indicates several potential therapeutic applications:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by modulating signaling pathways involved in tumor growth. For instance, compounds with similar structures have been investigated for their effects on histamine receptors, which are implicated in various cancers .
- Neuropharmacology : The compound's interaction with neurotransmitter systems suggests potential use in treating mood disorders. Its structural similarities to known antidepressants indicate it may influence serotonin and dopamine pathways .
Case Studies
- Antidepressant Properties : A study demonstrated that benzyl-(cis)-octahydropyrrolo-[3,2-b]pyrrole derivatives significantly modulate neurotransmitter systems in vitro, supporting their potential as antidepressants.
- Anticancer Effects : Another investigation reported promising results in cellular assays indicating anticancer activity against specific tumor types, particularly those responsive to histamine receptor modulation .
Materials Science Applications
The unique properties of this compound make it suitable for use in materials science:
- Optoelectronic Materials : Research highlights the potential of pyrrolopyrrole derivatives as components in organic photovoltaic devices and organic light-emitting diodes (OLEDs). Their ability to facilitate charge transport and light emission is crucial for these applications .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:
- Multicomponent Reactions : The compound can be synthesized through multicomponent reactions involving aminocrotonic acid esters and N-arylbromomaleimides, showcasing its utility in creating diverse chemical architectures .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Bicyclic structure with a benzyl group | Antitumor, antidepressant |
| Other pyrrolopyrroles | Variations in substituents | Diverse biological activities |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on shared bicyclic frameworks, substituent variations, or functional group modifications:
Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Benzyl-(cis)-octahydropyrrolo-[3,2-b]pyrrole-1-carboxylate | 1295578-04-9 | C₁₄H₁₈N₂O₂ | 246.31 | Cis-fused pyrrolo[3,2-b]pyrrole; benzyl ester |
| Benzyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate | 1698660-38-6 | C₁₅H₂₀N₂O₂ | 260.33 | Pyrrolo[3,4-b]pyridine scaffold; no oxygen substituent |
| Cis-Benzyl 5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate | 1445950-86-6 | C₁₄H₁₆N₂O₃ | 260.29 | 5-Oxo group; reduced saturation vs. octahydro |
| 3-[(2,3-dihydro-1H-pyrrolo[1,2-a]pyrrolyl)methyl]-4(3H)-quinazolinone | - | C₁₇H₁₄N₄O | 362.34 | Quinazolinone substituent; non-esterified |
Key Observations :
- Ring Position and Saturation : The target compound’s pyrrolo[3,2-b]pyrrole scaffold differs from the [3,4-b]pyridine analog (), which lacks oxygen and has a pyridine ring, increasing its molecular weight .
- Functional Groups : The 5-oxo derivative (CAS 1445950-86-6) introduces a ketone group, altering polarity and reactivity compared to the fully saturated target compound .
- Substituent Effects: The quinazolinone-containing analog (, Compound 6) exhibits a fused aromatic system, likely enhancing π-π stacking interactions in biological systems .
Reactivity Trends :
- The benzyl ester group in all compounds confers susceptibility to hydrolysis under acidic/basic conditions.
- The 5-oxo derivative’s ketone may undergo nucleophilic additions or reductions, unlike the saturated target compound .
Preparation Methods
Stereoselective [3+2]-Cycloaddition Strategies
The [3+2]-cycloaddition of azomethine ylides with electron-deficient alkenes represents a cornerstone for constructing pyrrolidine rings. In a study by MDPI, trifluoroacetic acid (TFA)-catalyzed cycloaddition under continuous flow conditions enabled the synthesis of pyrrolidines with high regio- and diastereoselectivity . For example, benzyl(methoxymethyl)(trimethylsilylmethyl)amine (2 ) reacted with α,β-unsaturated esters under flow at 80°C to yield cis-fused bicyclic pyrrolidines (4 ) in >90% yield (Scheme 1) . The use of KF/Al₂O₃ as a solid-base catalyst further enhanced selectivity, achieving diastereomeric ratios (dr) of 95:5 in batch reactions .
A notable adaptation involves the reaction of N-substituted carbonylmethyleneisoquinolinium bromide with arylidene cyanoacetamide, forming pyrrolo[2,1-a]isoquinolines via a one-pot tandem mechanism . While this method targets larger tricyclic systems, substituting isoquinoline with proline derivatives could direct selectivity toward the cis-octahydropyrrolo-pyrrole scaffold.
Diastereoselective Cyclization via Sulfonyliminium Ion Intermediates
Overman’s seminal work on diazatricyclic cores highlights sulfonyliminium ion cyclization as a critical step for achieving cis-fused systems . Treatment of hydroxy-aldehydes with BBr₃ at −78°C induced cyclization to diazatricycloundecanes with a 3:1 diastereomeric ratio . Applying this to a bicyclic precursor, such as (3aR,6aR)-hexahydropyrrolo[3,2-b]pyrrole, could streamline access to the target compound.
Key modifications include:
-
Protecting Group Strategy : Introducing a benzyloxycarbonyl (Cbz) group at N1 ensures regioselective cyclization.
-
Lewis Acid Optimization : Replacing BBr₃ with milder acids (e.g., TMSOTf) may improve yields while retaining stereocontrol.
Continuous Flow Synthesis with In Situ Hydrolysis
The Hantzsch pyrrole synthesis, adapted for continuous flow platforms, offers a scalable route to polyfunctionalized heterocycles . By reacting tert-butyl acetoacetate with benzylamine and 2-bromoacetophenone in dimethylformamide (DMF) at 200°C, Herath and Cosford synthesized pyrrole-3-carboxylic acids in 85% yield . The HBr byproduct facilitated in situ hydrolysis of tert-butyl esters, bypassing intermediate isolation.
For Benzyl-(cis)-octahydropyrrolo-[3,2-b]pyrrole-1-carboxylate, this approach could be modified by:
-
Replacing tert-butyl acetoacetate with a pyrrolidine-containing β-ketoester.
-
Employing microreactors to enhance heat transfer and reduce side reactions.
-
Utilizing HBr generated during cyclization to deprotect tert-butyl esters, yielding the free carboxylic acid for subsequent benzylation.
Thio-Claisen Rearrangement for Stereochemical Control
A racemic synthesis route leveraging thio-Claisen rearrangement achieved excellent stereoselectivity in forming bicyclic aminals . Starting from allyl thioethers, the rearrangement produced γ,δ-unsaturated carbonyl compounds with >90% ee after enzymatic resolution. Cyclization of these intermediates with benzyl chloroformate in the presence of triethylamine yielded the cis-fused octahydropyrrolo-pyrrole core .
Comparative Analysis of Synthetic Routes
Structural Confirmation and Analytical Data
The PubChem entry (CID 71305256) confirms the molecular formula (C₁₄H₁₈N₂O₂) and provides critical spectroscopic data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar–H), 5.15 (s, 2H, CH₂Ph), 3.85–3.70 (m, 4H, N–CH₂), 2.95–2.80 (m, 2H, CH–N), 2.20–1.90 (m, 4H, pyrrolidine-H).
-
HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O).
Q & A
Q. What are the established synthetic routes for Benzyl-(cis)-octahydropyrrolo-[3,2-b]pyrrole-1-carboxylate?
Methodological Answer: The compound is typically synthesized via multi-step heterocyclic condensation. Key steps include:
- Ring-closing strategies : Use of BF₃•OEt₂ as a Lewis acid catalyst to promote cyclization (e.g., in MeCN under reflux) .
- Protection/deprotection : Benzyl groups are introduced via carbamate formation, followed by selective deprotection using HCl/NaOH .
- Purification : Column chromatography (n-Hexane/EtOAc gradients) achieves >99% enantiomeric purity, as confirmed by chiral HPLC .
Q. Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Assign stereochemistry via coupling constants (e.g., cis/trans diastereomers show distinct splitting patterns). NOESY NMR (e.g., for 3d and 3j analogs) resolves spatial proximity of protons .
- Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 362 [M⁺]) confirms molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves absolute configuration, as demonstrated for ethyl 2-benzyl derivatives .
Q. How should researchers handle safety concerns during synthesis?
Methodological Answer:
- Hazard mitigation : Use fume hoods for volatile reagents (e.g., BF₃•OEt₂). First aid includes immediate rinsing for eye/skin contact and medical consultation .
- Stability : Store at 2–8°C in inert atmospheres to prevent degradation .
Advanced Research Questions
Q. How can enantiomeric purity be ensured and quantified?
Methodological Answer:
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) with n-Hexane/IPA eluents. Compare retention times to racemic mixtures .
- NMR chiral shift reagents : Eu(hfc)₃ induces splitting in ¹H NMR peaks for enantiomers .
- Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration .
Q. What strategies resolve contradictions in NMR data for stereoisomers?
Methodological Answer:
- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., ring inversion) by observing coalescence points at elevated temperatures .
- DFT calculations : Predict chemical shifts for candidate structures and compare to experimental data .
- Cross-validation : Combine NOESY (through-space interactions) with COSY (through-bond correlations) .
Q. How do structural modifications (e.g., substituents) impact bioactivity?
Methodological Answer:
Q. What factors influence reaction yields in key synthetic steps?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
